1H-Pyrrole-2,5-dione, 1-methyl-3-phenyl-
Overview
Description
1-Methyl-3-phenyl-1H-pyrrole-2,5-dione is a chemical compound with the CAS Number: 54433-49-7. It has a molecular weight of 187.2 .
Synthesis Analysis
Pyrrole synthesis involves various reactions. For instance, the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride allows the synthesis of N-substituted pyrroles . Another method for the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of 1-Methyl-3-phenyl-1H-pyrrole-2,5-dione is represented by the linear formula C11H9NO2 . The InChI code for this compound is 1S/C11H9NO2/c1-12-10(13)7-9(11(12)14)8-5-3-2-4-6-8/h2-7H,1H3 .Chemical Reactions Analysis
N3-substituted amidrazones react with a cyclic anhydride, exclusively forming 1H-pyrrole-2,5-dione derivatives, independent of the reaction conditions . This reaction is a significant part of the chemical reactions involving 1H-Pyrrole-2,5-dione derivatives.Physical and Chemical Properties Analysis
1-Methyl-3-phenyl-1H-pyrrole-2,5-dione is a solid at room temperature .Scientific Research Applications
Corrosion Inhibition : 1H-pyrrole-2,5-dione derivatives, specifically 1-phenyl-1H-pyrrole-2,5-dione, have shown effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid, increasing in efficiency with concentration. Their adsorption on steel surfaces primarily involves a chemisorption process (Zarrouk et al., 2015).
Pharmaceutical Potential : Some derivatives of 1H-pyrrole-2,5-dione demonstrated inhibitory activities on prostaglandin E2 production in macrophage cells, suggesting potential pharmaceutical applications (Moon et al., 2010).
Polymer Science : 1H-pyrrole-2,5-dione units have been incorporated into polymers to create materials with strong fluorescence and differing optical and electrochemical properties. This suggests applications in materials science, particularly in luminescent materials and electronics (Zhang & Tieke, 2008).
Solubility Studies : The solubility of certain 1H-pyrrole-2,5-dione derivatives in various solvents has been extensively studied, providing critical information for their potential use in different applications, including pharmaceuticals and material science (Li et al., 2019).
Electrochemical Properties : Derivatives like 2,5-diferrocenyl-1-phenyl-1H-pyrrole have been studied for their electrochemical properties, showing potential for use in electronic and electrochemical applications (Hildebrandt et al., 2011).
Structural Analysis for Functional Dyes : The crystal structures of various 1H-pyrrole-2,5-dione derivatives have been analyzed to understand their potential in designing functional dyes, highlighting the importance of structural analysis in the development of new materials (Fujii et al., 2001).
Safety and Hazards
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
The compound has a high gastrointestinal absorption and is predicted to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, which could affect its metabolism .
Result of Action
The molecular and cellular effects of 1-Methyl-3-phenyl-1H-pyrrole-2,5-dione’s action are currently unknown due to the lack of information on its specific targets and mode of action .
Action Environment
The action of 1-Methyl-3-phenyl-1H-pyrrole-2,5-dione can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . In addition, the compound is incompatible with strong oxidizing agents .
Properties
IUPAC Name |
1-methyl-3-phenylpyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-12-10(13)7-9(11(12)14)8-5-3-2-4-6-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBPIDAYDPNCTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00503420 | |
Record name | 1-Methyl-3-phenyl-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00503420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54433-49-7 | |
Record name | 1-Methyl-3-phenyl-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00503420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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